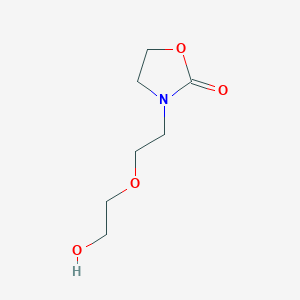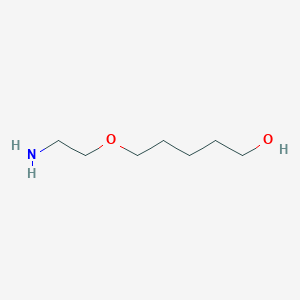
methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is an organic compound that features a brominated thiophene ring attached to a butenoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate typically involves the bromination of thiophene followed by esterification and subsequent coupling reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated thiophene is then esterified with methyl acetoacetate under acidic conditions to form the desired ester.
Coupling Reaction: The final step involves a coupling reaction, often using palladium-catalyzed cross-coupling techniques, to attach the butenoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring is particularly useful in cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiophene ring is a common motif in many pharmaceuticals, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
作用机制
The mechanism of action of compounds derived from methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate depends on their specific structure and target. Generally, these compounds can interact with biological macromolecules, such as proteins or nucleic acids, through various mechanisms:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
DNA Intercalation: Binding to DNA and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
Methyl 2-(5-bromothiophen-2-yl)acetate: Similar in structure but lacks the butenoate moiety.
Methyl 2-(5-bromothiophen-2-yl)propanoate: Similar but with a propanoate ester instead of butenoate.
Ethyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate: Similar but with an ethyl ester instead of methyl.
Uniqueness
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is unique due to its specific combination of a brominated thiophene ring and a butenoate ester. This combination provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
分子式 |
C9H7BrO3S |
|---|---|
分子量 |
275.12 g/mol |
IUPAC 名称 |
methyl (E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H7BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h2-5H,1H3/b5-2+ |
InChI 键 |
LISDIPNKGGRFHS-GORDUTHDSA-N |
手性 SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(S1)Br |
规范 SMILES |
COC(=O)C=CC(=O)C1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)







![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)


